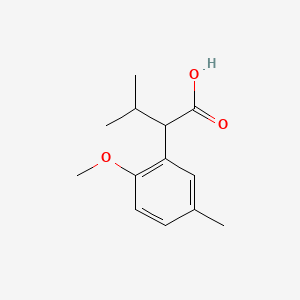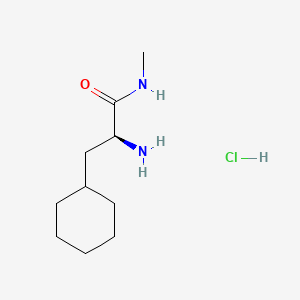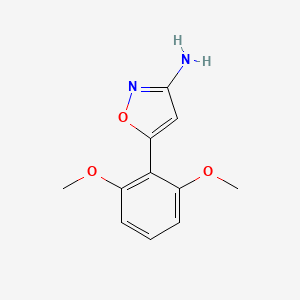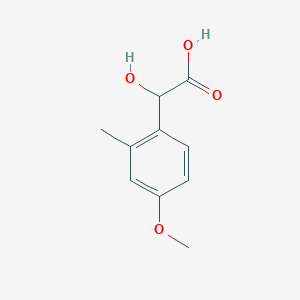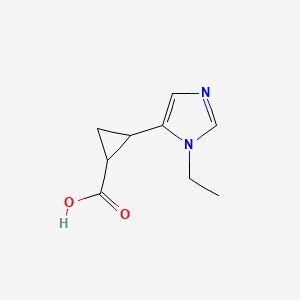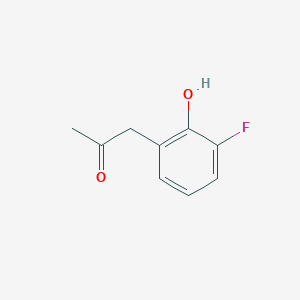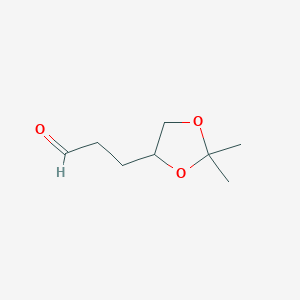
1,3-Dioxolane-4-propanal, 2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-4-propanal, 2,2-dimethyl- is an organic compound with the molecular formula C7H12O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and is often used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-4-propanal, 2,2-dimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol. One method involves the solvent-free green synthesis where organic acid serves as a catalyst, substituting inorganic acid. The raw material glycerol is used due to its low price and toxicity. The process does not require solvents, and the main byproducts can be directly separated during synthesis .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Dioxolane-4-propanal, 2,2-dimethyl- often involves the use of aluminum isopropoxide as a catalyst. The acetone used in the process functions both as a solvent and an oxidant, resulting in a yield of approximately 73.4% .
化学反応の分析
Types of Reactions
1,3-Dioxolane-4-propanal, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
1,3-Dioxolane-4-propanal, 2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a solvent and a co-monomer in polyacetals.
Biology: Utilized in the synthesis of various biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of polymers and as a protecting group for carbonyl compounds.
作用機序
The mechanism by which 1,3-Dioxolane-4-propanal, 2,2-dimethyl- exerts its effects involves the formation of a stable five-membered ring structure. This ring structure can interact with various molecular targets and pathways, depending on the specific application. For example, in polymer chemistry, it acts as a co-monomer, forming stable polymer chains .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the dimethyl and propanal groups.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Similar in structure but with a methanol group instead of a propanal group.
Uniqueness
1,3-Dioxolane-4-propanal, 2,2-dimethyl- is unique due to its specific functional groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanal |
InChI |
InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h5,7H,3-4,6H2,1-2H3 |
InChIキー |
HLPAUCHFDOXHSC-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CCC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



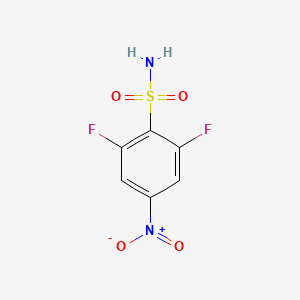
![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)

